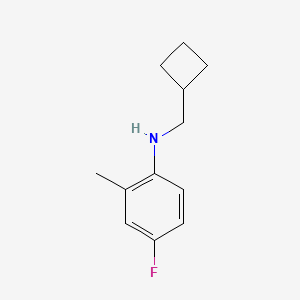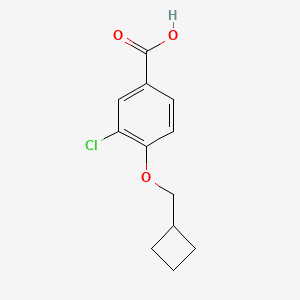
3-Chloro-4-(cyclobutylmethoxy)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-4-(cyclobutylmethoxy)benzoic acid is an organic compound with the molecular formula C12H13ClO3 It is a derivative of benzoic acid, where the benzene ring is substituted with a chlorine atom and a cyclobutylmethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(cyclobutylmethoxy)benzoic acid typically involves the following steps:
Starting Material: The synthesis begins with 3-chloro-4-hydroxybenzoic acid.
Etherification: The hydroxyl group is etherified with cyclobutylmethanol in the presence of a suitable base, such as potassium carbonate, and a phase transfer catalyst.
Reaction Conditions: The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the etherification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-(cyclobutylmethoxy)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Esterification: Acid catalysts like sulfuric acid or p-toluenesulfonic acid are commonly employed.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be used as reducing agents.
Major Products Formed
Substitution: Products depend on the nucleophile used, such as methoxybenzoic acid derivatives.
Esterification: Formation of esters like methyl 3-chloro-4-(cyclobutylmethoxy)benzoate.
Reduction: Formation of 3-chloro-4-(cyclobutylmethoxy)benzyl alcohol.
Scientific Research Applications
3-Chloro-4-(cyclobutylmethoxy)benzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studies on its biological activity and potential as a pharmacological agent.
Medicine: Investigation of its potential therapeutic properties and use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-Chloro-4-(cyclobutylmethoxy)benzoic acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary and are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-methoxybenzoic acid: Similar structure but with a methoxy group instead of a cyclobutylmethoxy group.
4-Chlorobenzoic acid: Lacks the cyclobutylmethoxy group, making it less complex.
3-Chlorobenzoic acid: Simpler structure with only a chlorine substituent.
Uniqueness
3-Chloro-4-(cyclobutylmethoxy)benzoic acid is unique due to the presence of the cyclobutylmethoxy group, which imparts distinct steric and electronic properties
Properties
IUPAC Name |
3-chloro-4-(cyclobutylmethoxy)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO3/c13-10-6-9(12(14)15)4-5-11(10)16-7-8-2-1-3-8/h4-6,8H,1-3,7H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVUPFNKDDIUJBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)COC2=C(C=C(C=C2)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Fluoro-2'-methyl-[1,1'-biphenyl]-4-amine](/img/structure/B7940460.png)

![2-Fluoro-3'-methoxy-[1,1'-biphenyl]-4-amine](/img/structure/B7940466.png)
![2-Fluoro-3'-methyl-[1,1'-biphenyl]-4-amine](/img/structure/B7940472.png)

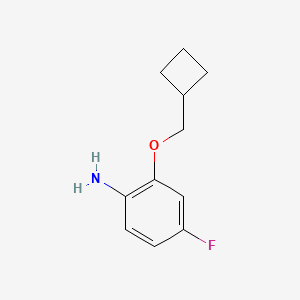
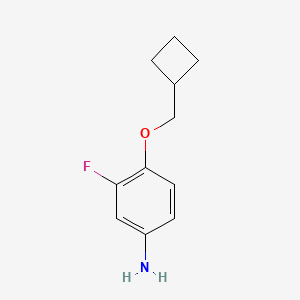
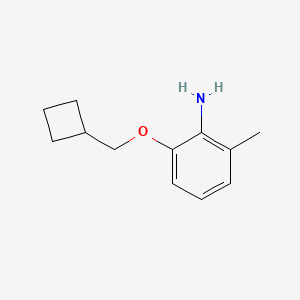
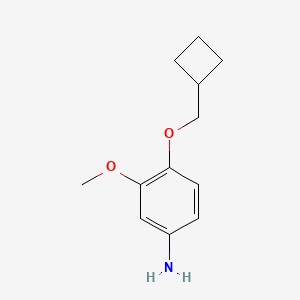
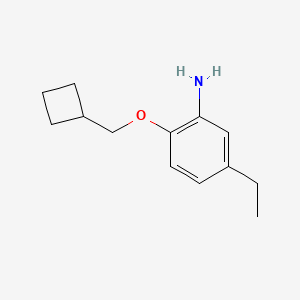
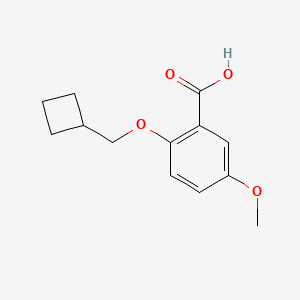
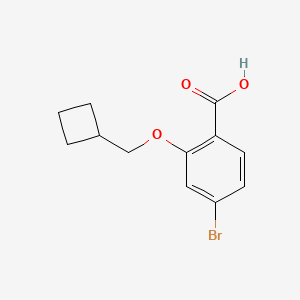
![(Cyclobutylmethyl)[2-(3,4-dimethoxyphenyl)ethyl]amine](/img/structure/B7940551.png)
